molecular formula C17H27NO B4535861 1-[5-(2-methylphenoxy)pentyl]piperidine CAS No. 5315-11-7

1-[5-(2-methylphenoxy)pentyl]piperidine

Cat. No.: B4535861
CAS No.: 5315-11-7
M. Wt: 261.4 g/mol
InChI Key: MVYVAEAPTPFINE-UHFFFAOYSA-N
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Description

1-[5-(2-Methylphenoxy)pentyl]piperidine is a piperidine derivative featuring a pentyl chain substituted with a 2-methylphenoxy group at the fifth carbon. This compound has garnered attention for its anti-inflammatory properties, as demonstrated in studies of fig latex components . Its structure combines a lipophilic aromatic moiety (2-methylphenoxy) with a flexible pentyl linker and a polar piperidine headgroup, a configuration common in ligands targeting hydrophobic pockets in proteins or receptors.

Properties

IUPAC Name

1-[5-(2-methylphenoxy)pentyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-16-10-4-5-11-17(16)19-15-9-3-8-14-18-12-6-2-7-13-18/h4-5,10-11H,2-3,6-9,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYVAEAPTPFINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366079
Record name 1-[5-(2-methylphenoxy)pentyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-11-7
Record name 1-[5-(2-methylphenoxy)pentyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperine (1-[5-(1,3-Benzodioxol-5-yl)-2,4-Pentadienoyl]Piperidine)

  • Structural Features: Piperine replaces the 2-methylphenoxy group with a 1,3-benzodioxol-5-yl moiety conjugated to a pentadienoyl chain.
  • Biological Activity: A well-known alkaloid from black pepper, piperine exhibits anti-inflammatory, antibacterial, and bioavailability-enhancing properties. Its extended conjugated system enhances interaction with cytochrome P450 and UDP-glucuronosyltransferase enzymes .
  • Key Difference: The benzodioxol group and unsaturated pentadienoyl chain in piperine confer stronger metabolic inhibition compared to the saturated pentyl and 2-methylphenoxy groups in 1-[5-(2-methylphenoxy)pentyl]piperidine.

1-(3-Phenylbutyl)Piperidine Derivatives

  • Structural Features: These compounds (e.g., RC-33 analogs) feature a phenylbutyl chain instead of a phenoxypentyl group.
  • Biological Activity : Demonstrated high affinity for sigma-1 receptors (S1R) via salt bridge interactions with Glu172. Compounds with bulkier hydrophobic substituents (e.g., at position 4 of piperidine) showed RMSD values >4 Å, indicating conformational flexibility in binding pockets .
  • Key Difference: The phenylbutyl group enhances hydrophobic interactions with helices α4/α5 in S1R, whereas the phenoxypentyl group in 1-[5-(2-methylphenoxy)pentyl]piperidine may favor alternative binding modes due to its ether linkage.

Nigramides and Coumaperine (Piperlongum Derivatives)

  • Structural Features : Natural piperidine alkaloids like coumaperine (1-[1-oxo-3-phenyl-2E-propenyl]piperidine) and nigramides feature α,β-unsaturated carbonyl groups.
  • Biological Activity : These compounds exhibit antitumor, antibacterial, and anti-fatigue activities. For example, coumaperine from Piperlongum showed AMPA receptor affinity, enhancing neuronal signaling .
  • Key Difference: The α,β-unsaturated ketone in coumaperine enables electrophilic reactivity, absent in 1-[5-(2-methylphenoxy)pentyl]piperidine, which relies on non-covalent interactions.

5-(Hydroxymethyl)-5-Phenylpiperidin-2-one

  • Structural Features: A piperidinone derivative with a hydroxymethyl and phenyl group at C5.
  • Biological Activity : Used in drug discovery for its chiral centers and hydrogen-bonding capacity. It serves as a precursor for neuroactive and antimicrobial agents .
  • Key Difference: The lactam ring (piperidinone) introduces polarity and rigidity, contrasting with the fully saturated piperidine and flexible phenoxypentyl chain in the target compound.

Comparative Data Table

Compound Name Structural Highlights Biological Activity Key Interaction/Feature Reference
1-[5-(2-Methylphenoxy)Pentyl]Piperidine Phenoxypentyl linker, saturated piperidine Anti-inflammatory Hydrophobic cavity adaptation
Piperine Benzodioxol, pentadienoyl chain Enzyme inhibition, bioavailability Conjugated diene system
1-(3-Phenylbutyl)Piperidine (RC-33) Phenylbutyl group Sigma-1 receptor binding Salt bridge with Glu172
Coumaperine α,β-unsaturated ketone AMPA receptor affinity, anti-fatigue Electrophilic reactivity
5-(Hydroxymethyl)-5-Phenylpiperidin-2-one Piperidinone, hydroxymethyl Chiral drug precursor Lactam ring polarity

Research Findings and Implications

  • Substituent Effects: The 2-methylphenoxy group in 1-[5-(2-methylphenoxy)pentyl]piperidine likely enhances lipid solubility, facilitating membrane penetration. This contrasts with piperine’s benzodioxol group, which improves metabolic stability .
  • Receptor Binding: Analogs with phenylbutyl chains (e.g., RC-33 derivatives) show higher S1R affinity due to optimized hydrophobic interactions, suggesting that modifying the linker length in 1-[5-(2-methylphenoxy)pentyl]piperidine could tune receptor selectivity .
  • Therapeutic Potential: While 1-[5-(2-methylphenoxy)pentyl]piperidine’s anti-inflammatory activity is noted, its lack of conjugated systems or electrophilic groups may limit broad-spectrum efficacy compared to coumaperine or piperine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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